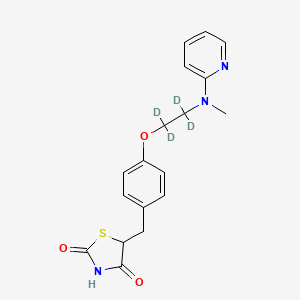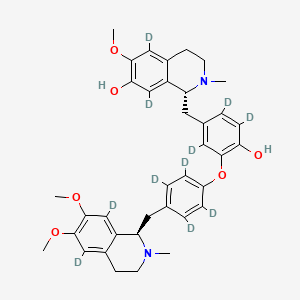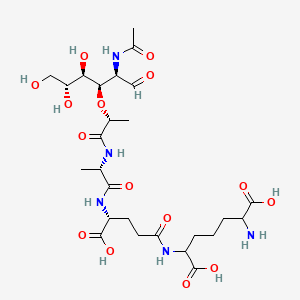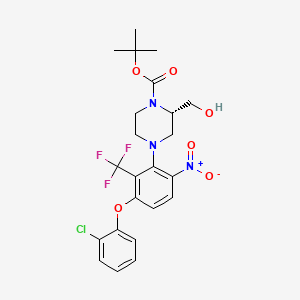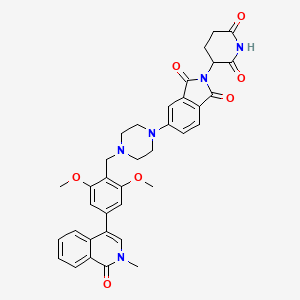
PROTAC BRD9 Degrader-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD9 Degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound leverages the ubiquitin-proteasome system to target and degrade BRD9, a protein involved in chromatin remodeling and gene expression regulation. By inducing the degradation of BRD9, this compound holds potential for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-7 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BRD9-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD9.
Synthesis of the E3 ligase-recruiting ligand: This involves the preparation of a ligand that can recruit an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification processes: Using techniques such as chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD9 Degrader-7 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of one functional group with another.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Conjugation reactions: Involving the formation of covalent bonds between the ligands and the linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium catalysts for coupling reactions.
Bases and acids: Triethylamine (TEA) and hydrochloric acid (HCl) for pH adjustments
Major Products
The major products formed from these reactions include the final PROTAC compound, along with any by-products that may need to be removed during purification .
Scientific Research Applications
PROTAC BRD9 Degrader-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on BRD9 for survival and proliferation.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and develop novel treatments .
Mechanism of Action
PROTAC BRD9 Degrader-7 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound binds to BRD9 and recruits an E3 ubiquitin ligase, which tags BRD9 with ubiquitin molecules. This ubiquitination signals the proteasome to degrade BRD9, leading to a reduction in BRD9 levels and subsequent modulation of gene expression and chromatin remodeling .
Comparison with Similar Compounds
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 that does not induce degradation but inhibits its activity.
BI-7273: Another selective inhibitor of BRD9 with similar properties to I-BRD9.
dBRD9: A PROTAC degrader similar to PROTAC BRD9 Degrader-7, designed to induce the degradation of BRD9 .
Uniqueness
This compound is unique in its ability to induce the complete degradation of BRD9, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in BRD9 levels, offering potential advantages in therapeutic applications .
Properties
Molecular Formula |
C36H35N5O7 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43) |
InChI Key |
PFCHJOXUKMTDHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
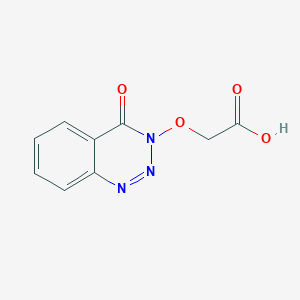
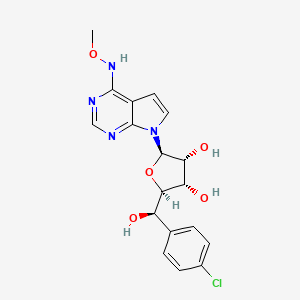
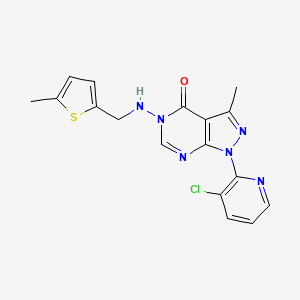
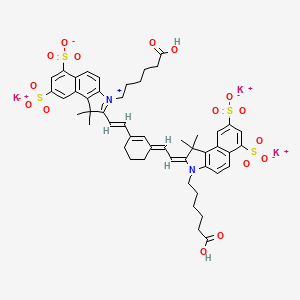
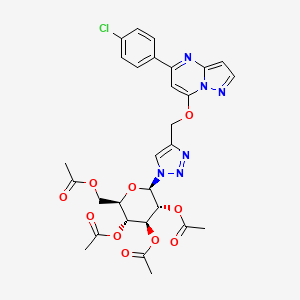
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
